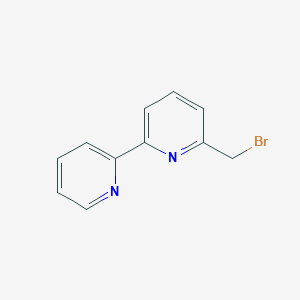

6-(Bromomethyl)-2,2'-bipyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-6-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLYCBYEQGWSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(=N2)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456272 | |

| Record name | 2,2'-Bipyridine, 6-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83478-63-1 | |

| Record name | 2,2'-Bipyridine, 6-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for 6-(bromomethyl)-2,2'-bipyridine, a key building block in the development of novel ligands for catalysis, functional materials, and pharmaceutical agents. This document details the prevalent synthetic methodologies, including reaction conditions, purification techniques, and key analytical data.

Introduction

This compound is a versatile bifunctional molecule featuring a bipyridyl core, renowned for its metal-chelating properties, and a reactive bromomethyl group, which allows for a wide range of subsequent chemical modifications. This unique combination makes it a valuable precursor in the synthesis of more complex molecular architectures with tailored electronic and steric properties. The synthesis of this compound is of significant interest to researchers in coordination chemistry, materials science, and medicinal chemistry. This guide will focus on the most common and effective methods for its preparation.

Primary Synthesis Route: Wohl-Ziegler Radical Bromination

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of 6-methyl-2,2'-bipyridine. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator.[1][2][3]

Reaction Principle

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the methyl group of 6-methyl-2,2'-bipyridine, forming a resonance-stabilized benzylic-type radical. This intermediate subsequently reacts with a bromine source to yield the desired product. Careful control of the stoichiometry of NBS is crucial to favor mono-bromination and avoid the formation of the di-brominated byproduct, 6,6'-bis(bromomethyl)-2,2'-bipyridine.[1]

Experimental Protocol: Wohl-Ziegler Bromination

The following protocol is a representative procedure for the synthesis of this compound based on established Wohl-Ziegler reaction conditions.

Materials:

-

6-methyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2,2'-bipyridine (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.05-0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford this compound as a solid. Radical methods can sometimes lead to mixtures of halogenated species that are challenging to separate via flash chromatography.[4]

Reaction Parameters and Data

| Parameter | Value/Condition | Reference |

| Starting Material | 6-methyl-2,2'-bipyridine | [5] |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | [1][2] |

| Stoichiometry | 6-methyl-2,2'-bipyridine : NBS (approx. 1:1) | [1] |

| Solvent | Carbon tetrachloride (CCl₄) (anhydrous) | [2] |

| Temperature | Reflux (approx. 77°C) | [2] |

| Reaction Time | Several hours (monitor by TLC/GC-MS) | General Protocol |

| Work-up | Filtration, Aqueous washes (NaHCO₃, Na₂S₂O₃, Brine) | General Protocol |

| Purification | Column Chromatography (Silica gel) | [4] |

| Typical Yield | Moderate to good (highly dependent on reaction control) | [5] |

Alternative Synthesis Route: From 6-(hydroxymethyl)-2,2'-bipyridine

An alternative, two-step approach to this compound involves the synthesis of the corresponding alcohol intermediate, 6-(hydroxymethyl)-2,2'-bipyridine, followed by its conversion to the bromide.

Synthesis of 6-(hydroxymethyl)-2,2'-bipyridine

This intermediate can be prepared by the reduction of a suitable carboxylic acid or ester precursor, such as methyl 2,2'-bipyridine-6-carboxylate.

Bromination of 6-(hydroxymethyl)-2,2'-bipyridine

The conversion of the alcohol to the bromide can be achieved using various brominating agents.

Experimental Protocol:

-

Dissolve 6-(hydroxymethyl)-2,2'-bipyridine (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent such as phosphorus tribromide (PBr₃) (typically 1.1-1.5 equivalents).

-

Allow the reaction to proceed, often with gradual warming to room temperature.

-

Upon completion, the reaction is typically quenched with water or an aqueous base.

-

The product is then extracted into an organic solvent, dried, and purified by chromatography.

Characterization Data

Accurate characterization of this compound is essential to confirm its identity and purity. The following tables summarize key analytical data for the compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the bipyridine ring protons, typically in the range of 7.0-9.0 ppm. A key singlet for the bromomethyl (-CH₂Br) protons would appear further downfield than the methyl protons of the starting material, likely in the range of 4.5-5.0 ppm. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the bipyridine ring carbons, typically between 120-160 ppm. The signal for the bromomethyl carbon is expected to be in the range of 30-40 ppm. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z for the molecular ions would be around 248 and 250 g/mol . |

Logical Workflow and Signaling Pathways

The synthesis of this compound via the Wohl-Ziegler reaction follows a well-defined logical progression from starting materials to the final product, involving a key radical intermediate.

Caption: Workflow for the synthesis of this compound.

Caption: Alternative two-step synthesis of this compound.

Conclusion

The synthesis of this compound is a critical process for the advancement of various fields of chemical research. The Wohl-Ziegler radical bromination of 6-methyl-2,2'-bipyridine remains the most direct approach, although careful control of reaction conditions is necessary to achieve good yields of the mono-brominated product and to simplify purification. The alternative route via the hydroxymethyl intermediate offers a viable, albeit longer, pathway. This guide provides the essential technical details for researchers to successfully synthesize and characterize this important chemical building block.

References

- 1. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Properties of 6-(bromomethyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(bromomethyl)-2,2'-bipyridine is a functionalized derivative of 2,2'-bipyridine, a prominent chelating ligand in coordination chemistry. The introduction of a reactive bromomethyl group at the 6-position provides a versatile handle for further synthetic modifications, making it a valuable building block in the development of novel ligands, metal complexes, and functional materials. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. For comparative purposes, data for the related compounds 6,6'-bis(bromomethyl)-2,2'-bipyridine and 6-bromo-2,2'-bipyridine are also presented.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6,6'-bis(bromomethyl)-2,2'-bipyridine | 6-bromo-2,2'-bipyridine |

| Molecular Formula | C₁₁H₉BrN₂ | C₁₂H₁₀Br₂N₂ | C₁₀H₇BrN₂ |

| Molecular Weight | 249.11 g/mol [1] | 342.03 g/mol [2][3] | 235.08 g/mol |

| Melting Point | Data not available | 180 °C[2] | 72.0 to 76.0 °C[4] |

| Boiling Point | Data not available | 389.3 °C[2] | 133 °C / 2.2 mmHg[4][5] |

| Solubility | Data not available | Data not available | Chloroform, Methanol[4] |

| Appearance | Data not available | Data not available | White to Almost white powder to crystal[4] |

Synthesis of this compound

A common synthetic route to this compound involves the bromination of its corresponding alcohol precursor, [2,2'-bipyridin]-6-ylmethanol.

Experimental Protocol: Bromination of [2,2'-bipyridin]-6-ylmethanol

This protocol is adapted from a procedure described in the literature for the synthesis of halomethyl-2,2'-bipyridine derivatives.[6]

Materials:

-

[2,2'-bipyridin]-6-ylmethanol

-

Phosphorus tribromide (PBr₃)

-

Dry Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve [2,2'-bipyridin]-6-ylmethanol (1.0 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (approximately 3.0 equivalents) to the cooled solution.

-

Remove the ice bath and stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Characterization:

The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The primary utility of this compound lies in the reactivity of the bromomethyl group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, enabling the synthesis of more complex and tailored bipyridine ligands.

Key Applications

-

Ligand Synthesis: It serves as a precursor for the synthesis of multidentate ligands by reacting it with various nucleophiles such as amines, thiols, and alcohols. These modified ligands can then be used to form metal complexes with specific properties.

-

Coordination Chemistry: The resulting bipyridine-based ligands are widely used in coordination chemistry to create metal complexes with applications in catalysis, materials science, and photochemistry.

-

Drug Development and Medicinal Chemistry: Bipyridine derivatives and their metal complexes have been investigated for their potential biological activities, including as anticancer agents. The functionalized bipyridine can act as a scaffold to which other pharmacophores are attached. Some metal complexes derived from substituted bipyridines have been shown to induce cancer cell death through mechanisms such as the generation of reactive oxygen species (ROS).

Logical Relationship of Applications

Caption: Role of this compound in synthesis and research.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of coordination chemistry and medicinal chemistry. While comprehensive physicochemical data is currently limited in the public domain, its synthetic accessibility and the reactivity of the bromomethyl group make it an attractive starting material for the development of novel functional molecules. Further research into the properties and applications of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 6,6'-Bis(bromomethyl)-2,2'-bipyridine | 96517-97-4 | WDA51797 [biosynth.com]

- 3. 2,2'-Bipyridine, 6,6'-bis(bromomethyl)- | C12H10Br2N2 | CID 10908068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-BROMO-2,2'-BIPYRIDINE CAS#: 10495-73-5 [m.chemicalbook.com]

- 5. 6-BROMO-2,2'-BIPYRIDINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Properties of 6-(Bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(bromomethyl)-2,2'-bipyridine, a key heterocyclic building block in coordination chemistry and a precursor for advanced materials and potential therapeutic agents. This document details the molecular structure, spectroscopic properties, and a validated experimental protocol for its synthesis. Due to the limited availability of published experimental data for this compound, this guide presents spectroscopic and crystallographic data for the closely related analogue, 6-bromo-2,2'-bipyridine, to provide valuable comparative insights. The applications of this compound, particularly in the synthesis of functional ligands and its emerging role in the development of anticancer agents, are also discussed.

Molecular Structure and Properties

This compound is a derivative of 2,2'-bipyridine, a widely used bidentate chelating ligand. The introduction of a reactive bromomethyl group at the 6-position significantly enhances its utility as a versatile precursor for further functionalization.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉BrN₂ |

| Molecular Weight | 249.11 g/mol |

| IUPAC Name | 6-(Bromomethyl)-2-(pyridin-2-yl)pyridine |

| CAS Number | 83478-63-1 |

| Appearance | White to off-white solid |

Structural Analogue: 6-Bromo-2,2'-bipyridine

To provide insight into the core structure of 6-substituted bipyridines, crystallographic data for 6-bromo-2,2'-bipyridine is presented below. The primary structural difference is the replacement of the bromine atom with a bromomethyl (-CH₂Br) group. This substitution is expected to slightly alter the bond lengths and angles involving the C6 carbon but will largely preserve the overall geometry of the bipyridyl core.

Table 2: Selected Crystallographic Data for a Rhenium Complex of 6-Bromo-2,2'-bipyridine

| Parameter | Value | Reference Compound |

| Crystal System | Monoclinic | fac-[Re(CO)₃(6-bromo-2,2'-bipyridine)(NO₃)] |

| Space Group | P2₁/n | fac-[Re(CO)₃(6-bromo-2,2'-bipyridine)(NO₃)] |

| a (Å) | 7.2645(1) | fac-[Re(CO)₃(6-bromo-2,2'-bipyridine)(NO₃)] |

| b (Å) | 10.0607(1) | fac-[Re(CO)₃(6-bromo-2,2'-bipyridine)(NO₃)] |

| c (Å) | 20.7717(2) | fac-[Re(CO)₃(6-bromo-2,2'-bipyridine)(NO₃)] |

| β (°) | 97.1800(10) | fac-[Re(CO)₃(6-bromo-2,2'-bipyridine)(NO₃)] |

| V (ų) | 1506.22(3) | fac-[Re(CO)₃(6-bromo-2,2'-bipyridine)(NO₃)] |

| Z | 4 | fac-[Re(CO)₃(6-bromo-2,2'-bipyridine)(NO₃)] |

Data obtained from the crystallographic study of fac-tricarbonyl(6-bromo-2,2'-bipyridine-κ²N,N')-(nitrato-κO)rhenium(I)[1].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the bipyridyl core and the bromomethyl group. The protons of the two pyridine rings will appear in the aromatic region (typically 7.0-9.0 ppm), and their coupling patterns will be indicative of their substitution. The methylene protons of the bromomethyl group are expected to appear as a singlet in the upfield region (typically 4.5-5.0 ppm).

Table 3: ¹H and ¹³C NMR Data for 6-Bromo-2,2'-bipyridine (in DMSO-d₆)

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) |

| H-3 | 9.16-9.15 | m | |

| H-4 | 8.76 | d | 1.0 |

| H-5 | 8.72-8.71 | m | |

| H-3' | 8.39 | d | |

| H-4' | 7.99 | d | 1.8 |

| H-5' | 7.87-7.84 | m | |

| H-6' | 7.52-7.49 | m |

| ¹³C NMR | δ (ppm) |

| Aromatic C | 157.97, 157.09, 156.44, 153.84, 150.02, 143.50, 141.93, 141.20, 138.11, 132.96, 128.87, 125.34, 120.28 |

Data obtained from the characterization of fac-tricarbonyl(6-bromo-2,2'-bipyridine-κ²N,N')-(nitrato-κO)rhenium(I)[1].

For this compound, the key difference in the ¹³C NMR spectrum would be the presence of a signal for the -CH₂Br carbon, expected in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the vibrational modes of the bipyridine rings. Characteristic bands for C=C and C=N stretching in the aromatic system are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹. The C-Br stretching vibration of the bromomethyl group is expected in the lower frequency region, typically around 600-700 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 248 and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2⁺ peaks with approximately equal intensity). Fragmentation patterns would likely involve the loss of the bromine atom or the entire bromomethyl group.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is adapted from published literature.

Synthesis of [2,2'-bipyridin]-6-ylmethanol

This intermediate is prepared by the reduction of methyl [2,2'-bipyridine]-6-carboxylate.

-

Step 1: Dissolve methyl [2,2'-bipyridine]-6-carboxylate in a suitable solvent such as methanol.

-

Step 2: Add sodium borohydride (NaBH₄) portion-wise to the solution at room temperature.

-

Step 3: Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Step 4: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Step 5: Dry the organic layer over anhydrous sulfate, filter, and evaporate the solvent to yield [2,2'-bipyridin]-6-ylmethanol.

Synthesis of this compound

-

Step 1: Dissolve [2,2'-bipyridin]-6-ylmethanol (1.0 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Step 2: Slowly add phosphorus tribromide (PBr₃) (3.0 equivalents) to the cooled solution.

-

Step 3: Remove the ice bath and stir the reaction mixture overnight at room temperature.

-

Step 4: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Step 5: Extract the product with dichloromethane.

-

Step 6: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Applications in Research and Drug Development

This compound is a valuable building block due to the presence of both a chelating bipyridine unit and a reactive bromomethyl group. This unique combination allows for its use in several areas:

-

Ligand Synthesis: The bromomethyl group is susceptible to nucleophilic substitution, enabling the facile introduction of a wide range of functional groups. This allows for the synthesis of more complex, tailored ligands for specific applications in catalysis and materials science.

-

Coordination Chemistry: As a bipyridine derivative, it readily forms stable complexes with a variety of transition metals. These complexes can exhibit interesting photophysical and electrochemical properties.

-

Drug Development: Bipyridine-metal complexes have been investigated for their biological activities. Rhenium tricarbonyl complexes of 6-(halomethyl)-2,2'-bipyridine have shown significant anticancer activity. The reactive bromomethyl group can potentially act as an alkylating agent, forming covalent bonds with biological macromolecules, which is a mechanism of action for some anticancer drugs. This makes this compound a valuable scaffold for the design of novel therapeutic agents.

Conclusion

References

Technical Guide: Physicochemical Properties of 6-(bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 6-(bromomethyl)-2,2'-bipyridine. It includes experimental protocols for its synthesis and a general method for solubility determination, alongside a visualization of its role as a key synthetic precursor.

Core Data Presentation: Solubility of this compound

Extensive literature searches did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a gap in the publicly available physicochemical data for this compound. However, qualitative information and data for structurally related compounds can provide useful estimations for researchers.

| Compound Name | Solvent | Solubility | Data Type |

| This compound | Various Organic Solvents | Soluble (general observation for bipyridines) | Qualitative |

| Water | Slightly Soluble (general observation for bipyridines) | Qualitative | |

| 6-Bromo-2,2'-bipyridine | Chloroform | Soluble[1] | Qualitative |

| Methanol | Soluble[1] | Qualitative | |

| 5,5'-Bis(bromomethyl)-2,2'-bipyridine | Water | 0.0379 mg/mL (calculated) | Quantitative |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, 6-methyl-2,2'-bipyridine. A common method involves a radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Materials:

-

6-methyl-2,2'-bipyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-2,2'-bipyridine in an appropriate volume of anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C for CCl₄) and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to yield pure this compound.

General Protocol for Determining Solubility of an Organic Compound

Given the absence of specific solubility data for this compound, researchers can determine this experimentally. A general method is outlined below.[2][3][4]

Materials:

-

This compound

-

A range of common laboratory solvents (e.g., water, methanol, ethanol, chloroform, dichloromethane, acetone, ethyl acetate, hexane)

-

Small vials or test tubes with closures

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add a precisely weighed excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and agitate the mixture vigorously using a vortex mixer or magnetic stirrer at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully extract a sample of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant using a syringe filter compatible with the solvent.

-

Prepare a series of dilutions of the saturated solution with the same solvent.

-

Quantify the concentration of this compound in the diluted solutions using a suitable analytical technique. For UV-active compounds like this, UV-Vis spectrophotometry is a common choice. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in g/L or mol/L.

Mandatory Visualizations

The following diagrams illustrate the synthetic utility of this compound.

Caption: Synthetic workflow for this compound.

References

Spectroscopic Analysis of 6-(Bromomethyl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)-2,2'-bipyridine is a versatile heterocyclic compound that serves as a crucial building block in coordination chemistry and drug discovery. Its structure, featuring a bipyridine core for metal chelation and a reactive bromomethyl group for further functionalization, makes it a valuable precursor for the synthesis of novel ligands and metal complexes with potential therapeutic applications. This technical guide provides an in-depth overview of the spectroscopic methods used to characterize this compound, offering detailed experimental protocols and a summary of key spectral data. The guide also explores a potential application in drug development through a representative signaling pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its closely related analogue, 6,6'-bis(bromomethyl)-2,2'-bipyridine, for comparative purposes.

Table 1: General Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₉BrN₂ | 249.11 | 11128680 (CID) |

| 6,6'-bis(bromomethyl)-2,2'-bipyridine | C₁₂H₁₀Br₂N₂ | 342.03 | 96517-97-4 |

Table 2: NMR Spectroscopic Data

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Chemical Shift (δ) ppm | Assignment |

| ~8.7 | H6' |

| ~8.4 | H3, H3' |

| ~7.9 | H4, H4' |

| ~7.4 | H5, H5' |

| ~4.6 | -CH₂Br |

Note: Predicted values are based on the analysis of similar bipyridine structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of 2,2'-bipyridine derivatives is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1400 | C=C and C=N stretching (ring vibrations)[1] |

| 1200-1000 | C-H in-plane bending |

| 780-740 | C-H out-of-plane bending[1] |

| ~620 | C-Br stretching |

Table 4: UV-Visible (UV-Vis) Spectroscopy Data

Bipyridine and its derivatives typically exhibit strong absorption bands in the UV region.

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition | Solvent |

| ~280-300 nm | Not specified | π → π* | Acetonitrile/Water[2] |

Note: The introduction of a bromomethyl group may cause shifts in the absorption bands. UV-Vis spectra of rhenium tricarbonyl complexes of 5- and 6-(halomethyl)-2,2'-bipyridine derivatives show sharp bands around 300 nm attributed to π →π intra-ligand transitions.[2]*

Table 5: Mass Spectrometry Data

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

| m/z | Assignment |

| 248/250 | [M]⁺ and [M+2]⁺ (due to Br isotopes) |

| 169 | [M - Br]⁺ |

| 155 | [M - CH₂Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard procedures for bipyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle 30-90°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 16-64.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024-4096.

-

Reference the spectrum to the solvent peak.

-

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or water). Concentrations are typically in the micromolar range (10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorbance of the sample from approximately 200 nm to 800 nm.

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be visible in the molecular ion and bromine-containing fragment peaks.

Visualizations

Experimental Workflow for Spectroscopic Analysis

References

Technical Guide: Purity Assessment of 6-(bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(bromomethyl)-2,2'-bipyridine is a key building block in the synthesis of a wide range of functional molecules, including ligands for catalysis, components of photosensitizers, and precursors for biologically active compounds. The purity of this reagent is critical as impurities can significantly impact the yield, stereochemistry, and purity of subsequent reaction products, as well as the performance of the final materials. This technical guide provides an in-depth overview of the methods for assessing the purity of this compound, including detailed experimental protocols and data interpretation.

Common Synthesis and Potential Impurities

The most prevalent synthetic route to this compound is the radical bromination of 6-methyl-2,2'-bipyridine, typically using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or AIBN.

Potential impurities arising from this synthesis include:

-

Starting Material: Unreacted 6-methyl-2,2'-bipyridine.

-

Over-brominated Species: 6-(dibromomethyl)-2,2'-bipyridine and potentially 6-(tribromomethyl)-2,2'-bipyridine.

-

Byproducts from Brominating Agent: Succinimide (if NBS is used).

-

Positional Isomers: Depending on the synthetic route to the starting material, other isomers of methyl-bipyridine could be present, leading to their corresponding brominated derivatives.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and its impurities. A reversed-phase method is generally suitable for this compound.

Table 1: HPLC Method Parameters (General)

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |

Expected Elution Order:

-

Succinimide (most polar)

-

6-methyl-2,2'-bipyridine

-

This compound

-

6-(dibromomethyl)-2,2'-bipyridine (least polar)

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute method for purity determination without the need for a reference standard of the analyte itself. ¹H NMR is particularly useful for this compound.

Table 2: ¹H qNMR Experimental Protocol

| Parameter | Recommended Value |

| Spectrometer Frequency | ≥ 400 MHz |

| Solvent | CDCl₃ or DMSO-d₆ |

| Internal Standard (IS) | Maleic acid or 1,4-Dinitrobenzene (chosen for its chemical shift and stability) |

| Sample Preparation | Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into an NMR tube. Dissolve in a known volume of deuterated solvent. |

| Acquisition Parameters | Relaxation delay (d1) ≥ 5 x T₁ of the slowest relaxing proton. Pulse angle = 90°. Number of scans ≥ 16. |

| Processing | Manual phasing and baseline correction. Integration of non-overlapping signals of the analyte and the IS. |

Table 3: Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| This compound | -CH₂Br | ~4.6 | s | 2H |

| Aromatic protons | 7.2 - 8.7 | m | 7H | |

| 6-methyl-2,2'-bipyridine (Impurity) | -CH₃ | ~2.6[1] | s | 3H |

| Aromatic protons | 7.1 - 8.7[1] | m | 7H | |

| 6-(dibromomethyl)-2,2'-bipyridine (Impurity) | -CHBr₂ | ~6.5 | s | 1H |

| Aromatic protons | 7.3 - 8.8 | m | 7H |

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying volatile impurities. Due to the relatively high boiling point of this compound, a high-temperature column and appropriate temperature program are necessary.

Table 4: GC-MS Method Parameters (General)

| Parameter | Recommended Conditions |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (10:1) |

| Temperature Program | Initial 150 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 10 min. |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Expected Mass Fragmentation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 248/250 (due to the isotopic pattern of bromine). Key fragment ions would likely include the loss of the bromine atom ([M-Br]⁺) at m/z 169 and the tropylium-like ion from the bipyridine core.

Data Presentation and Interpretation

Quantitative data from the different analytical techniques should be summarized for a comprehensive purity profile.

Table 5: Summary of Purity Assessment Data

| Analytical Technique | Parameter | Result |

| HPLC | Purity by area % | > 95% (typical commercial grade)[2] |

| Impurity Profile | - 6-methyl-2,2'-bipyridine: < 2% - 6-(dibromomethyl)-2,2'-bipyridine: < 1% - Other unknown impurities: < 0.5% | |

| ¹H qNMR | Absolute Purity | 95 - 99% (depending on purification) |

| Identified Impurities | - Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) - Succinimide | |

| GC-MS | Volatile Impurities | Identification and semi-quantification of any low-boiling point impurities. Confirms the absence of volatile starting materials from earlier synthetic steps. |

| Elemental Analysis | C, H, N, Br | Within ±0.4% of the theoretical values for C₁₁H₉BrN₂ |

| Melting Point | Range | A sharp melting point range indicates high purity. Broad ranges suggest the presence of impurities. |

Visualized Workflows and Relationships

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Caption: Workflow for the purity assessment of this compound.

Relationship of Compound and Potential Impurities

This diagram shows the synthetic relationship between the starting material, the desired product, and potential over-bromination byproducts.

Caption: Synthetic pathway and potential over-bromination impurities.

Conclusion

A thorough purity assessment of this compound is essential for its effective use in research and development. A multi-technique approach, combining chromatography (HPLC) for impurity profiling and spectroscopy (qNMR) for absolute purity determination, provides a robust and comprehensive evaluation. Confirmatory techniques such as GC-MS, elemental analysis, and melting point determination further strengthen the purity assessment. This guide provides a framework for establishing reliable and accurate methods for the quality control of this important chemical intermediate.

References

An In-depth Technical Guide to 6-(Bromomethyl)-2,2'-bipyridine for Researchers and Drug Development Professionals

Abstract

6-(Bromomethyl)-2,2'-bipyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a bidentate chelating 2,2'-bipyridine core and a reactive bromomethyl handle, makes it a valuable building block for the synthesis of more complex molecules, particularly as a ligand for transition metal complexes with potential therapeutic applications. This guide provides a comprehensive overview of this compound, including its commercial availability, detailed synthetic protocols, chemical reactivity, and applications in the development of novel anticancer agents.

Commercial Availability and Procurement

Direct commercial availability of this compound as a stock chemical is limited. Researchers will likely need to synthesize this compound in-house or utilize custom synthesis services. The precursors, 6-methyl-2,2'-bipyridine and 6-(hydroxymethyl)-2,2'-bipyridine, are, however, readily available from various suppliers.

Table 1: Commercial Suppliers of Precursors for this compound

| Precursor Compound | Supplier(s) | Notes |

| 6-Methyl-2,2'-bipyridine | Sigma-Aldrich, TCI America, American Elements, ChemicalBook, Molport, BLD Pharm | Available in various quantities and purities.[1][2][3][4][5] |

| 6,6'-Bis(hydroxymethyl)-2,2'-bipyridine | ChemicalBook, Alfa Chemistry, AKSci | While this is the di-substituted version, it indicates the availability of related hydroxylated bipyridines.[6][7][8][9] |

Table 2: Custom Chemical Synthesis Services

For researchers who prefer to outsource the synthesis, several companies offer custom organic synthesis services.

| Service Provider | Capabilities |

| Enamine | Multistep organic synthesis from milligram to kilogram scale.[10] |

| Tocris Bioscience | High-purity, complex organic molecule synthesis (mg to Kg), including heterocycles and route development. |

| BOC Sciences | Custom synthesis for biotechnology and pharmaceutical industries, from milligram to kilogram scale.[11] |

| Aurora Fine Chemicals | Complex, multi-step syntheses for drug discovery and research institutions.[12] |

| R&D Systems | Milligram to kilogram scale synthesis of complex organic molecules, including APIs and building blocks. |

Synthesis of this compound

The most direct synthetic route to this compound involves the bromination of its corresponding alcohol, [2,2'-bipyridin]-6-ylmethanol. This method avoids the potential for over-bromination that can occur with radical bromination of 6-methyl-2,2'-bipyridine.

Experimental Protocol: Bromination of [2,2'-bipyridin]-6-ylmethanol

This protocol is adapted from methodologies described in the scientific literature for the conversion of hydroxymethylpyridines to bromomethylpyridines.

Materials:

-

[2,2'-bipyridin]-6-ylmethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve [2,2'-bipyridin]-6-ylmethanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (1.1 equivalents) dropwise to the cooled solution. Caution: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound lies in the dual functionality of its bipyridine core and the reactive bromomethyl group.

Nucleophilic Substitution Reactions

The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of various functional groups, serving as a key step in the synthesis of diverse bipyridine derivatives for structure-activity relationship (SAR) studies.

Application in Anticancer Metal Complexes

The 2,2'-bipyridine scaffold is a prominent ligand in coordination chemistry, forming stable complexes with a variety of transition metals.[13] These metal complexes have garnered significant attention in drug development, particularly as potential anticancer agents.[14][15][16][17] The incorporation of a reactive functional group, such as the bromomethyl group in this compound, allows for the covalent attachment of these metal complexes to biological targets or for further modification to enhance their therapeutic properties.

The anticancer activity of many bipyridine-metal complexes is believed to stem from their ability to induce oxidative stress and apoptosis in cancer cells.[16]

Putative Signaling Pathway in Cancer Cells

While the precise signaling pathways for all this compound-derived metal complexes are not fully elucidated and can be complex-specific, a generalized pathway involves cellular uptake, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis.

Conclusion

References

- 1. 6-METHYL-2,2'-BIPYRIDINE | 56100-22-2 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. 6-methyl-2,2'-bipyridine | 56100-22-2 | Buy Now [molport.com]

- 4. 6-methyl-2,2'-bipyridine | CAS#:56100-22-2 | Chemsrc [chemsrc.com]

- 5. 56100-22-2|6-Methyl-2,2'-bipyridine|BLD Pharm [bldpharm.com]

- 6. 6,6′-bis(hydroxymethyl)-2,2′-bipyridine | 74065-63-7 [m.chemicalbook.com]

- 7. 74065-63-7 6,6-Bis(hydroxymethyl)-2,2-bipyridine AKSci 8723CC [aksci.com]

- 8. Kina 6,6'-bis(hydroxymetyl)-2,2'-bipyridine CAS NR: 74065-63-7 Tillverkare - Gratisprov - Alfa Chemical [se.alfachemar.com]

- 9. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 10. Custom Synthesis - Enamine [enamine.net]

- 11. biocompare.com [biocompare.com]

- 12. aurorafinechemicals.com [aurorafinechemicals.com]

- 13. 6,6'-Bis(bromomethyl)-2,2'-bipyridine | 96517-97-4 | Benchchem [benchchem.com]

- 14. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: 6-(Bromomethyl)-2,2'-bipyridine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)-2,2'-bipyridine is a versatile building block in the synthesis of bespoke ligands for a wide array of catalytic applications. The presence of the reactive bromomethyl group allows for straightforward functionalization, enabling the tuning of steric and electronic properties of the resulting metal complexes. This functionality also provides a convenient handle for the immobilization of catalysts onto solid supports, facilitating catalyst recovery and reuse. This document provides an overview of the applications of this compound in catalysis, with a focus on ruthenium-catalyzed transfer hydrogenation, nickel-catalyzed cross-coupling reactions, and the development of iridium-based photosensitizers. Detailed experimental protocols and representative data are provided to guide researchers in the practical application of this valuable reagent.

I. Ruthenium-Catalyzed Transfer Hydrogenation

Bipyridine ligands are central to the design of efficient ruthenium catalysts for transfer hydrogenation reactions. By modifying the bipyridine scaffold using this compound, catalysts with enhanced activity, selectivity, and stability can be developed. The functionalized ligands can influence the coordination environment of the ruthenium center, thereby impacting the catalytic performance.

Application Note:

Ruthenium complexes bearing functionalized bipyridine ligands are effective catalysts for the reduction of ketones to alcohols using a hydrogen donor such as isopropanol or formic acid. The catalyst, [Ru(η⁶-p-cymene)(L)Cl]Cl, where L is a bipyridine ligand derived from this compound, demonstrates high conversion rates under mild reaction conditions. The bromomethyl group can be derivatized, for instance, by reaction with a primary amine to introduce new functionalities that can participate in the catalytic cycle or alter the catalyst's solubility and stability.

Experimental Protocol: Synthesis of a Functionalized Bipyridine Ligand and its Ruthenium Complex

1. Synthesis of N-(pyridin-2-ylmethyl)-[2,2'-bipyridin]-6-amine (L1):

-

To a solution of this compound (1.0 mmol) in acetonitrile (20 mL), add 2-aminomethylpyridine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2 v/v) to afford the desired ligand L1.

2. Synthesis of [Ru(η⁶-p-cymene)(L1)Cl]Cl (Ru-L1):

-

In a Schlenk flask under an argon atmosphere, dissolve [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ (0.10 mmol) and the ligand L1 (0.21 mmol) in dry acetone (10 mL).

-

Stir the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature, during which an orange precipitate forms.

-

Filter the solid, wash with diethyl ether (3 x 5 mL), and dry under vacuum to yield the ruthenium complex Ru-L1 .[1]

Experimental Protocol: Catalytic Transfer Hydrogenation of Acetophenone

-

In a round-bottom flask, dissolve the ruthenium catalyst Ru-L1 (0.01 mmol, 1 mol%) and acetophenone (1.0 mmol) in a 9:1 mixture of isopropanol and water (10 mL).

-

Add potassium isopropoxide (0.4 mmol, 40 mol%) as the base.

-

Heat the reaction mixture to 82 °C and stir for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography or gas chromatography.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Data Presentation:

| Entry | Substrate | Catalyst | Time (h) | Conversion (%) |

| 1 | Acetophenone | Ru-L1 | 3 | 94 |

| 2 | 4-Methoxyacetophenone | Ru-L1 | 3 | 96 |

| 3 | 4-Nitroacetophenone | Ru-L1 | 4 | 91 |

| 4 | Cyclohexanone | Ru-L1 | 5 | 88 |

Table 1. Catalytic transfer hydrogenation of various ketones using the Ru-L1 catalyst.[1]

Visualization:

Caption: Workflow for the synthesis of a Ru catalyst and its use in transfer hydrogenation.

II. Nickel-Catalyzed Cross-Coupling Reactions

Substituents at the 6 and 6'-positions of bipyridine ligands have a significant impact on the performance of nickel catalysts in cross-electrophile coupling reactions.[2] The steric and electronic properties of these substituents influence the stability of catalytic intermediates and the overall turnover frequency. This compound can be used to synthesize ligands with tailored properties for specific cross-coupling applications.

Application Note:

Nickel complexes with bipyridine ligands are effective for Kumada-type cross-coupling reactions, forming C(sp²)-C(sp³) bonds. The use of 6-substituted bipyridine ligands can enhance catalyst activity and selectivity. Ligands derived from this compound can be synthesized to optimize the catalytic system for challenging substrates.

Experimental Protocol: Ligand-Free Nickel-Catalyzed Kumada Coupling of an Aryl Bromide with tert-Butylmagnesium Chloride

-

In a glovebox, add NiCl₂·(H₂O)₁.₅ (2.5 mol%) to a flame-dried vial equipped with a stir bar.

-

Add a solution of the aryl bromide (1.0 mmol) in THF (to make a 0.5 M solution).

-

Cool the mixture to -10 °C.

-

Add tert-butylmagnesium chloride (4.0 equiv, 1.0 M in THF) dropwise.

-

Stir the reaction at -10 °C for 30 minutes.

-

Quench the reaction with methanol.

-

Filter the mixture through a pad of silica gel, eluting with diethyl ether.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the product by flash column chromatography.

Note: While this is a ligand-free protocol, the synthesis of a functionalized ligand from this compound and its corresponding nickel complex would follow a similar synthetic strategy as described for the ruthenium complex. The resulting nickel complex could then be evaluated in this Kumada coupling reaction.

Data Presentation:

| Entry | Aryl Bromide | Yield (%) | tBu/iBu Ratio |

| 1 | 4-Bromoanisole | 85 | 15:1 |

| 2 | 4-Bromotoluene | 82 | 16:1 |

| 3 | 1-Bromonaphthalene | 75 | 12:1 |

| 4 | 2-Bromopyridine | 68 | >20:1 |

Table 2. Ligand-free nickel-catalyzed Kumada coupling of aryl bromides with tert-butylmagnesium chloride.[3]

Visualization:

Caption: A generalized catalytic cycle for Ni-catalyzed cross-coupling.

III. Iridium-Based Photocatalysis

Iridium complexes containing bipyridine ligands are renowned for their application as photosensitizers in a variety of photocatalytic reactions, including CO₂ reduction and water splitting. The ability to functionalize the bipyridine ligand via this compound allows for the covalent attachment of these photosensitizers to catalytic centers or solid supports, creating integrated photocatalytic systems.

Application Note:

Iridium(III) complexes can act as efficient photosensitizers for the reduction of CO₂. A supramolecular photocatalyst can be synthesized by linking an iridium photosensitizer unit to a ruthenium catalytic unit via a bridging ligand derived from functionalized bipyridines. This integrated system can show enhanced photocatalytic activity and selectivity for the production of formic acid from CO₂. The synthesis of such bridging ligands can be envisioned starting from this compound.

Experimental Protocol: Photocatalytic CO₂ Reduction using an Ir(III) Photosensitizer and a Ru(II) Catalyst

-

In a Schlenk tube, prepare a DMA-TEOA (5:1 v/v) mixed solution containing the Iridium(III) photosensitizer (e.g., [Ir(ppy)₂(bpy)]PF₆, where ppy is 2-phenylpyridine and bpy is 2,2'-bipyridine) (0.05 mM), the ruthenium catalyst (e.g., trans(Cl)-Ru(dmb)(CO)₂Cl₂, where dmb is 4,4'-dimethyl-2,2'-bipyridine) (0.05 mM), and a sacrificial electron donor (e.g., BI(OH)H) (0.1 M).

-

Saturate the solution with CO₂ by bubbling the gas through it for 30 minutes.

-

Irradiate the solution with a visible light source (λ > 480 nm) while stirring.

-

Analyze the gas and liquid phases periodically by gas chromatography and high-performance liquid chromatography, respectively, to quantify the products (formic acid, CO, H₂).

Data Presentation:

| Time (h) | HCOOH (μmol) | CO (μmol) | H₂ (μmol) |

| 2 | 5.2 | 0.8 | 0.3 |

| 4 | 9.8 | 1.5 | 0.6 |

| 8 | 18.5 | 2.8 | 1.1 |

| 24 | 45.1 | 7.2 | 2.5 |

Table 3. Time course of product formation in the photocatalytic reduction of CO₂.[4][5]

Visualization:

Caption: Simplified pathway for photocatalytic CO₂ reduction.

Conclusion

This compound is a key starting material for the synthesis of advanced ligands and catalysts. Its utility spans across various domains of catalysis, including transfer hydrogenation, cross-coupling reactions, and photocatalysis. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of this versatile building block in developing novel and efficient catalytic systems for a range of chemical transformations. The ability to readily functionalize the bipyridine core through its bromomethyl group offers a powerful tool for catalyst design and optimization.

References

Application Notes and Protocols for Surface Functionalization with 6-(bromomethyl)-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with chelating agents such as 2,2'-bipyridine (bpy) is a critical step in the development of a wide range of technologies, including biosensors, catalysts, and platforms for controlled drug delivery. The bipyridine moiety is a versatile ligand capable of coordinating with a variety of metal ions, enabling the immobilization of metal complexes with specific catalytic, sensing, or therapeutic properties. 6-(bromomethyl)-2,2'-bipyridine is a particularly useful derivative for surface modification due to the reactive bromomethyl group, which can readily undergo nucleophilic substitution reactions with surfaces functionalized with amine or thiol groups.

These application notes provide detailed protocols for the covalent immobilization of this compound onto gold and silicon oxide surfaces. The procedures described herein are based on the formation of self-assembled monolayers (SAMs) to introduce the necessary reactive functional groups for subsequent coupling with the bipyridine derivative.

Applications

Surfaces functionalized with this compound can be utilized in a multitude of applications:

-

Catalysis: Immobilization of catalytically active metal complexes for applications in organic synthesis and CO₂ reduction.[1]

-

Sensing: Development of electrochemical and optical sensors for the detection of metal ions and other analytes.

-

Biomolecule Immobilization: Creation of platforms for the oriented immobilization of proteins and nucleic acids through metal-ion coordination.

-

Drug Delivery: Design of surfaces with controlled loading and release of metal-based therapeutic agents.

Experimental Protocols

Two primary protocols are presented for the functionalization of gold and silicon oxide surfaces, respectively. The choice of substrate and functionalization strategy will depend on the specific application requirements.

Protocol 1: Functionalization of Gold Surfaces via Thiol-Terminated Self-Assembled Monolayers

This protocol describes a two-step process for the functionalization of gold surfaces. First, a self-assembled monolayer of 11-amino-1-undecanethiol is formed to introduce primary amine groups. Subsequently, the amine-terminated surface is reacted with this compound.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

11-amino-1-undecanethiol hydrochloride

-

This compound

-

Absolute ethanol (200 proof)

-

Triethylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glassware for solution preparation and reaction vessels

Experimental Workflow:

Caption: Workflow for functionalizing gold surfaces.

Detailed Procedure:

Step 1: Formation of Amine-Terminated Self-Assembled Monolayer (SAM)

-

Gold Substrate Cleaning:

-

Thoroughly rinse the gold substrates with absolute ethanol followed by DI water.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

For a more rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

-

-

Preparation of the SAM Solution:

-

SAM Formation:

-

Immerse the cleaned gold substrates into the prepared 1 mM 11-amino-1-undecanethiol solution in a sealed container.

-

Purge the container with nitrogen gas to minimize oxidation.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature to form a well-ordered monolayer.[3]

-

After incubation, remove the substrates and rinse thoroughly with absolute ethanol to remove non-chemisorbed thiols.

-

Dry the substrates under a stream of nitrogen gas.

-

Step 2: Immobilization of this compound

-

Preparation of the Bipyridine Solution:

-

Prepare a 10 mM solution of this compound in anhydrous DMF.

-

-

Reaction with the Amine-Terminated Surface:

-

Immerse the amine-functionalized gold substrates in the this compound solution.

-

Add a stoichiometric excess of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution to act as a proton sponge.

-

Allow the reaction to proceed for 12-24 hours at room temperature under a nitrogen atmosphere.

-

-

Final Rinsing and Drying:

-

After the reaction, remove the substrates and rinse them sequentially with DMF, absolute ethanol, and DI water.

-

Dry the functionalized substrates under a stream of nitrogen gas.

-

Store the samples in a desiccator until characterization.

-

Protocol 2: Functionalization of Silicon Oxide Surfaces via Silanization

This protocol details the functionalization of silicon oxide surfaces using a similar two-step approach. An amine-terminated silane layer is first deposited, followed by the reaction with this compound.

Materials:

-

Silicon wafers with a native oxide layer (or thermally grown oxide)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

This compound

-

Anhydrous toluene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetone

-

DI water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glassware for solution preparation and reaction vessels

Experimental Workflow:

Caption: Workflow for functionalizing silicon oxide surfaces.

Detailed Procedure:

Step 1: Formation of Amine-Terminated Silane Layer

-

Silicon Substrate Cleaning:

-

Clean the silicon wafers by sonicating them in acetone for 15 minutes, followed by a thorough rinse with DI water.

-

To hydroxylate the surface, treat the wafers with a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes at 80°C. (Extreme caution is required) .

-

Rinse the wafers extensively with DI water and dry them under a nitrogen stream.

-

-

Preparation of the APTES Solution:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

-

Silanization:

-

Immerse the cleaned and hydroxylated silicon wafers in the APTES solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere.

-

After the reaction, rinse the wafers with toluene to remove excess APTES, followed by acetone and DI water.

-

Cure the silane layer by baking the wafers in an oven at 110°C for 30 minutes.

-

Step 2: Immobilization of this compound

-

Preparation of the Bipyridine Solution:

-

Prepare a 10 mM solution of this compound in anhydrous DMF.

-

-

Reaction with the Amine-Terminated Surface:

-

Immerse the amine-functionalized silicon substrates in the this compound solution.

-

Add a stoichiometric excess of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Allow the reaction to proceed for 12-24 hours at room temperature under a nitrogen atmosphere.

-

-

Final Rinsing and Drying:

-

Remove the substrates and rinse them sequentially with DMF, acetone, and DI water.

-

Dry the functionalized substrates under a stream of nitrogen gas.

-

Store the samples in a desiccator.

-

Data Presentation

Successful functionalization of the surfaces can be confirmed and quantified using various surface-sensitive techniques. The following tables present representative data that would be expected from X-ray Photoelectron Spectroscopy (XPS), contact angle goniometry, and ellipsometry.

Table 1: Representative XPS Atomic Concentration Data

| Surface Stage | Au 4f (%) | C 1s (%) | N 1s (%) | S 2p (%) | Si 2p (%) | O 1s (%) | Br 3d (%) |

| Bare Gold | 95.2 | 4.8 | - | - | - | - | - |

| Amine-Terminated SAM on Gold | 45.1 | 35.3 | 4.5 | 2.1 | - | 13.0 | - |

| Bipyridine on Amine-SAM/Gold | 30.5 | 48.2 | 8.1 | 1.8 | - | 11.1 | 0.3 |

| Bare Silicon Oxide | - | 10.1 | - | - | 30.5 | 59.4 | - |

| APTES on Silicon Oxide | - | 25.6 | 5.2 | - | 25.1 | 44.1 | - |

| Bipyridine on APTES/Silicon Oxide | - | 38.9 | 9.8 | - | 20.3 | 30.8 | 0.2 |

Note: These are representative values and will vary depending on the specific experimental conditions and the quality of the layers.

Table 2: Representative Contact Angle and Ellipsometry Data

| Surface Stage | Water Contact Angle (°) | Ellipsometric Thickness (Å) |

| Bare Gold | 70-80 | N/A |

| Amine-Terminated SAM on Gold | 40-50 | 15-20 |

| Bipyridine on Amine-SAM/Gold | 60-70 | 25-35 |

| Bare Silicon Oxide | <10 | N/A |

| APTES on Silicon Oxide | 50-60 | 8-12 |

| Bipyridine on APTES/Silicon Oxide | 65-75 | 18-25 |

Signaling Pathways and Logical Relationships

The functionalization process can be represented as a logical progression of surface modifications, where each step enables the next. The signaling pathway, in this context, is the chemical transformation of the surface.

Caption: Chemical transformation pathway for surface functionalization.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful functionalization of gold and silicon oxide surfaces with this compound. The resulting bipyridine-terminated surfaces offer a versatile platform for a wide range of applications in materials science, catalysis, and biotechnology. Careful execution of the described procedures and thorough characterization are essential for achieving reproducible and high-quality functionalized surfaces.

References

Synthesis of 6-(Bromomethyl)-2,2'-bipyridine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)-2,2'-bipyridine and its derivatives are versatile building blocks in medicinal chemistry and materials science. The presence of the reactive bromomethyl group allows for facile functionalization through nucleophilic substitution, enabling the synthesis of a wide array of more complex molecules. These derivatives have garnered significant interest, particularly in drug development, for their potential as anticancer agents. This document provides detailed protocols for the synthesis of this compound derivatives and highlights their application in targeting cancer cell signaling pathways.

Data Presentation

The synthesis of this compound derivatives can be achieved through various methods, with radical bromination of the corresponding methyl-substituted bipyridines being the most common. The choice of brominating agent, radical initiator, and solvent significantly impacts the reaction yield. Below is a summary of reported yields for different synthetic approaches.

| Starting Material | Brominating Agent | Radical Initiator | Solvent | Product | Yield (%) | Reference |

| 6,6'-Dimethyl-2,2'-bipyridine | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | 6,6'-Bis(bromomethyl)-2,2'-bipyridine | Not specified | [1] |

| Dimethyl 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylate | N-Bromosuccinimide (NBS) | Not specified | Not specified | Dimethyl 6,6'-bis(dibromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate | Not specified | [2] |

| Dimethyl 6,6'-bis(dibromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate | Diethyl phosphite / N,N-diisopropylethylamine | Not applicable | Tetrahydrofuran (THF) | Dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate | 58% (overall) | [2] |

| 2-Amino-6-methylpyridine | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | 2-Amino-6-bromomethylpyridine | Not specified | [3] |

| 3-Iodothiophene | N-Bromosuccinimide (NBS) | Not specified | Ethyl Acetate | 2,5-Dibromo-3-iodothiophene | 98% | [3] |

Experimental Protocols

Protocol 1: Synthesis of 6,6'-Bis(bromomethyl)-2,2'-bipyridine via Radical Bromination

This protocol describes the synthesis of 6,6'-bis(bromomethyl)-2,2'-bipyridine from 6,6'-dimethyl-2,2'-bipyridine using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1]

Materials:

-

6,6'-Dimethyl-2,2'-bipyridine

-

N-Bromosuccinimide (NBS) (2.2 equivalents)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)

-

Anhydrous Carbon Tetrachloride (CCl₄)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6,6'-dimethyl-2,2'-bipyridine in anhydrous CCl₄.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 6,6'-bis(bromomethyl)-2,2'-bipyridine.[4][5]